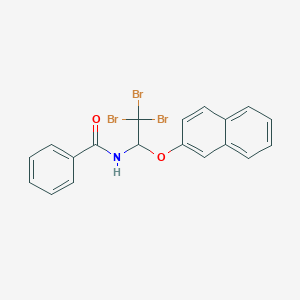

N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide

説明

製法

合成経路と反応条件

N-(2,2,2-トリブロモ-1-(2-ナフチルオキシ)エチル)ベンザミドの合成は、通常、ナフチルオキシエチル中間体の調製から始まる複数のステップを伴います。 この中間体は、次に特定の条件下でトリブロモメタンとベンゾイルクロリドと反応させて、最終生成物を得ます。反応条件には、多くの場合、ジクロロメタンなどの有機溶媒と、反応を促進するトリエチルアミンなどの触媒の使用が含まれます。

工業的生産方法

詳細な工業的生産方法は容易には入手できませんが、この化合物は一般的に研究目的で少量生産されています。 生産プロセスには、化合物の純度と同一性を確保するための厳格な品質管理対策が含まれています.

特性

分子式 |

C19H14Br3NO2 |

|---|---|

分子量 |

528.0 g/mol |

IUPAC名 |

N-(2,2,2-tribromo-1-naphthalen-2-yloxyethyl)benzamide |

InChI |

InChI=1S/C19H14Br3NO2/c20-19(21,22)18(23-17(24)14-7-2-1-3-8-14)25-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,18H,(H,23,24) |

InChIキー |

YSDYLYFDKITELY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of the naphthyloxyethyl intermediate. This intermediate is then reacted with tribromomethane and benzoyl chloride under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

化学反応の分析

反応の種類

N-(2,2,2-トリブロモ-1-(2-ナフチルオキシ)エチル)ベンザミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの強力な酸化剤で酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: メタノール中のナトリウムメトキシドなどの求核剤。

生成される主な生成物

酸化: 主な生成物には、カルボン酸とケトンが含まれます。

還元: 主な生成物は、アルコールとアミンです。

科学的研究の応用

N-(2,2,2-トリブロモ-1-(2-ナフチルオキシ)エチル)ベンザミドは、科学研究で幅広い用途があります。

化学: 有機合成における試薬として、およびより複雑な分子の前駆体として使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性を研究されています。

医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。

作用機序

N-(2,2,2-トリブロモ-1-(2-ナフチルオキシ)エチル)ベンザミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素やタンパク質を阻害することが知られており、生物学的効果をもたらします。 具体的な分子標的および経路は、具体的な用途や使用状況によって異なる場合があります .

類似化合物との比較

類似化合物

4-メチル-N-(2,2,2-トリブロモ-1-(2-ナフチルオキシ)エチル)ベンザミド: ベンザミド環にメチル基を持つ類似の構造.

N-(2,2,2-トリブロモ-1-(1-ナフチルオキシ)エチル)ベンザミド: ナフチルオキシ基が異なる位置にある類似の構造.

独自性

N-(2,2,2-トリブロモ-1-(2-ナフチルオキシ)エチル)ベンザミドは、官能基の特定の配置により、独特の化学的および生物学的特性を付与するため、ユニークです。 3つの臭素原子とナフチルオキシ基により、さまざまな分野の研究にとって特に興味深いものとなっています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。